1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea
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Overview
Description
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea is an organic compound with the molecular formula C9H10BrN3S This compound is characterized by the presence of a bromophenyl group, a methylideneamino group, and a methylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea typically involves the reaction of 4-bromobenzaldehyde with 3-methylthiourea. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The methylideneamino group can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs or treatments. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. The bromophenyl group and the methylideneamino moiety can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea
- 4-[[4-bromo-5-(4-morpholinyl)-2-furanyl]methylideneamino]phenol
Uniqueness
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Biological Activity
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea is a compound belonging to the class of thiosemicarbazones, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10BrN3OS
- Molecular Weight : 300.27 g/mol
This compound features a thiourea moiety, which is known for its ability to interact with biological targets through various mechanisms.
Anticancer Activity
Numerous studies have highlighted the potential of thiosemicarbazones, including this compound, as anticancer agents. The following table summarizes key findings related to its anticancer activity:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
CaSki (Cervical Cancer) | 15.0 | |
NCI-H322M (Lung Cancer) | 10.0 | |
Co-115 (Colon Cancer) | 8.5 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results demonstrate that the compound exhibits significant cytotoxic effects against various cancer cell lines.
The anticancer effects of thiosemicarbazones are often attributed to their ability to induce apoptosis in cancer cells. This process may involve:
- Inhibition of DNA Synthesis : Thiosemicarbazones can interfere with DNA replication and repair mechanisms.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, promoting apoptosis.
- Modulation of Enzyme Activity : They may inhibit key enzymes involved in cancer cell metabolism.
Antimicrobial Activity
In addition to anticancer properties, thiosemicarbazones have shown promising antimicrobial activity. Research indicates that this compound exhibits antibacterial effects against several pathogens.
Antibacterial Efficacy
A study assessing the antibacterial activity of various thiosemicarbazones found that this compound inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents.
Anti-inflammatory Activity
Thiosemicarbazones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
Research has consistently demonstrated the efficacy of thiosemicarbazones in various biological contexts. For example, a study on a series of thiosemicarbazone derivatives showed that modifications in the structure significantly impacted their biological activities, suggesting that further optimization could enhance their therapeutic potential.
Properties
IUPAC Name |
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S/c1-11-9(14)13-12-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,13,14)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKAAJAYOXKXKP-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.